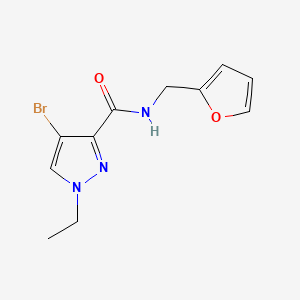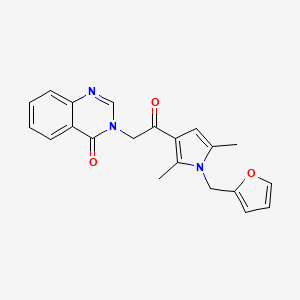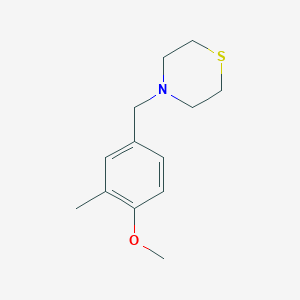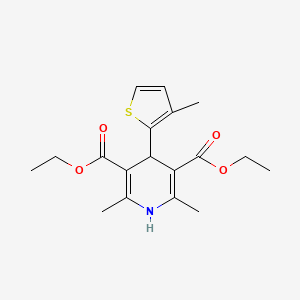
4-Bromo-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, an ethyl group, and a furan-2-ylmethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 4-Bromo-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base such as potassium carbonate.
Attachment of the furan-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction using a furan-2-ylmethyl halide and the pyrazole derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-Bromo-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts and appropriate coupling partners.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Bromo-1-ethyl-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
4-Bromo-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: This compound has a methoxyphenyl group instead of a furan-2-ylmethyl group, which may result in different chemical and biological properties.
4-Bromo-1-ethyl-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide: This compound has an additional pyrazole ring, which may affect its reactivity and applications.
Properties
IUPAC Name |
4-bromo-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c1-2-15-7-9(12)10(14-15)11(16)13-6-8-4-3-5-17-8/h3-5,7H,2,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWPARCNNQVTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)
![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)
![1-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5632562.png)
![(4aR*,7aS*)-1-benzyl-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5632563.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5632567.png)
![{4-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B5632571.png)


![[(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5632590.png)

![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)
![2-[(2,5-Dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5632625.png)
![(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5632640.png)
